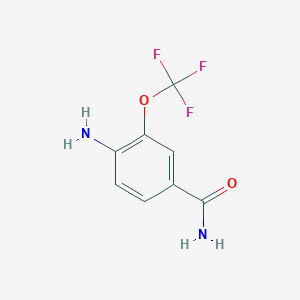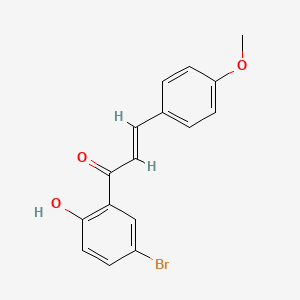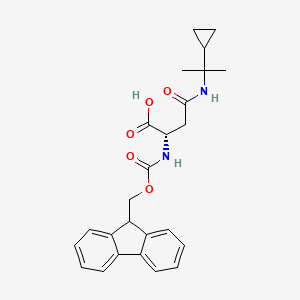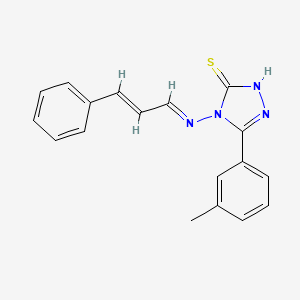
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a phenylallylidene group, and a tolyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((3-Phenylallyliden)amino)-5-(m-Tolyl)-4H-1,2,4-triazol-3-thiol beinhaltet typischerweise die Reaktion von 3-Phenylallylidenamin mit 5-(m-Tolyl)-4H-1,2,4-triazol-3-thiol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, und das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu fördern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus können Reinigungstechniken wie Umkristallisation oder Chromatographie verwendet werden, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((3-Phenylallyliden)amino)-5-(m-Tolyl)-4H-1,2,4-triazol-3-thiol kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin- oder Thiol-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten an den Triazolring oder die Phenylallyliden-Gruppe einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride oder Sulfonylchloride können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amin- oder Thiol-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-((3-Phenylallyliden)amino)-5-(m-Tolyl)-4H-1,2,4-triazol-3-thiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung hat das Potenzial als bioaktives Molekül mit antimikrobiellen, antifungalen oder anticancerogenen Eigenschaften.
Medizin: Es laufen Forschungen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren oder Beschichtungen, verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-((3-Phenylallyliden)amino)-5-(m-Tolyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Enzyme oder Rezeptoren hemmen, die an Krankheitswegen beteiligt sind, was zu therapeutischen Wirkungen führt. So kann sie beispielsweise an bestimmte Enzyme binden und deren Aktivität hemmen, wodurch Stoffwechselprozesse in Mikroorganismen oder Krebszellen unterbrochen werden.
Wirkmechanismus
The mechanism of action of 4-((3-Phenylallylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain enzymes, thereby disrupting metabolic processes in microorganisms or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((3-Phenylallyliden)amino)-5-(p-Tolyl)-4H-1,2,4-triazol-3-thiol
- 4-((3-Phenylallyliden)amino)-5-(o-Tolyl)-4H-1,2,4-triazol-3-thiol
- 4-((3-Phenylallyliden)amino)-5-(m-Tolyl)-4H-1,2,4-triazol-3-on
Einzigartigkeit
4-((3-Phenylallyliden)amino)-5-(m-Tolyl)-4H-1,2,4-triazol-3-thiol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Sein Triazolring und seine Phenylallyliden-Gruppe tragen zu seiner Reaktivität und seinem potenziellen bioaktiven Potential bei, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
478256-13-2 |
|---|---|
Molekularformel |
C18H16N4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4S/c1-14-7-5-11-16(13-14)17-20-21-18(23)22(17)19-12-6-10-15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23)/b10-6+,19-12+ |
InChI-Schlüssel |
DFPWXJAVFNUMOQ-ATFGCDJJSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)

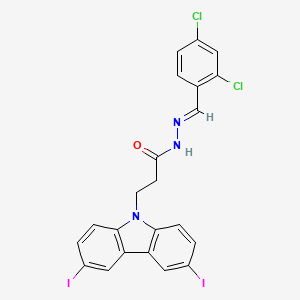
![6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12049499.png)


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)
